1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea
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Overview
Description
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1,2-benzothiazol-3-amine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-nitro-1,2-benzothiazol-3-amine and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or acetonitrile.
Procedure: The 5-nitro-1,2-benzothiazol-3-amine is dissolved in the solvent, and the base is added. Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of anti-tubercular activity, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing bacterial growth and proliferation .
Comparison with Similar Compounds
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:
5-Nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethylurea moiety, which may affect its biological activity.
2-(4-Aminophenyl)benzothiazole: Known for its use in Alzheimer’s disease diagnostics, highlighting the versatility of benzothiazole derivatives.
Benzothiazole-based sulfonamides: These compounds have shown potential as anti-cancer agents, demonstrating the diverse therapeutic applications of benzothiazole derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific research applications.
Properties
CAS No. |
105734-71-2 |
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Molecular Formula |
C10H10N4O3S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
1,1-dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C10H10N4O3S/c1-13(2)10(15)11-9-7-5-6(14(16)17)3-4-8(7)18-12-9/h3-5H,1-2H3,(H,11,12,15) |
InChI Key |
NQRKZMOMELTBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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